molecular formula C10H14BrN B1528176 3-Bromo-5-isopropyl-2-methylbenzenamine CAS No. 855832-53-0

3-Bromo-5-isopropyl-2-methylbenzenamine

Cat. No.: B1528176
CAS No.: 855832-53-0
M. Wt: 228.13 g/mol
InChI Key: ULQZDEHVCWCTEJ-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropyl-2-methylbenzenamine is an aromatic amine compound with the molecular formula C10H14BrN. This compound is characterized by the presence of a bromine atom, an isopropyl group, and a methyl group attached to a benzene ring, along with an amine group. It is a versatile chemical with applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-2-methylbenzenamine typically involves the bromination of 5-isopropyl-2-methylbenzenamine. This process can be carried out using bromine or a brominating agent in the presence of a catalyst. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-isopropyl-2-methylbenzenamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while oxidation reactions can produce nitrobenzenes or nitrosobenzenes.

Scientific Research Applications

3-Bromo-5-isopropyl-2-methylbenzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-isopropyl-2-methylbenzenamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-Bromo-2-methylbenzenamine
  • 5-Isopropyl-2-methylbenzenamine
  • 3-Bromo-5-methylbenzenamine

Comparison: Compared to similar compounds, 3-Bromo-5-isopropyl-2-methylbenzenamine is unique due to the specific arrangement of its functional groups. The presence of both the isopropyl and methyl groups, along with the bromine atom, provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

3-bromo-2-methyl-5-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQZDEHVCWCTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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